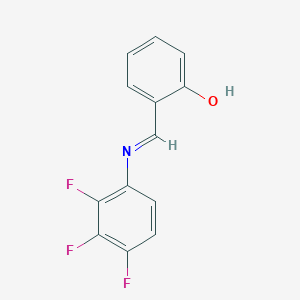
N-(3-Cyclohexylsalicylidene)-cyclopentylamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(3-Cyclohexylsalicylidene)-cyclopentylamine (NCSA-CP) is an organic compound that has been studied for its potential applications in scientific research. It is a derivative of salicylaldehyde, which is an aromatic aldehyde that is known to have a strong odor and is used in a wide range of applications. NCSA-CP is an important compound for its ability to act as a ligand in various types of chemical reactions. It has been studied for its potential applications in the fields of synthetic chemistry, medicinal chemistry, and biochemistry.
Wirkmechanismus
The mechanism of action of N-(3-Cyclohexylsalicylidene)-cyclopentylamine is not fully understood. However, it is believed to act as a Lewis acid, which is an electron-pair acceptor. This allows N-(3-Cyclohexylsalicylidene)-cyclopentylamine to form complexes with other molecules, which can then be used as catalysts in various types of reactions. Additionally, N-(3-Cyclohexylsalicylidene)-cyclopentylamine can act as a chelating agent, which allows it to form complexes with metal ions.
Biochemical and Physiological Effects
The biochemical and physiological effects of N-(3-Cyclohexylsalicylidene)-cyclopentylamine have not been extensively studied. However, it is believed to have antioxidant and anti-inflammatory properties. Additionally, N-(3-Cyclohexylsalicylidene)-cyclopentylamine has been shown to have an inhibitory effect on the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of pro-inflammatory mediators.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using N-(3-Cyclohexylsalicylidene)-cyclopentylamine in laboratory experiments include its low cost, its high solubility in water, and its ability to form complexes with metal ions. Additionally, N-(3-Cyclohexylsalicylidene)-cyclopentylamine is relatively stable and has a low toxicity. The main limitations of using N-(3-Cyclohexylsalicylidene)-cyclopentylamine in laboratory experiments include its low reactivity and its potential for forming unwanted byproducts.
Zukünftige Richtungen
There are several potential future directions for research involving N-(3-Cyclohexylsalicylidene)-cyclopentylamine. These include further investigation into its potential applications in medicinal chemistry, biochemistry, and biocatalysis. Additionally, further research could be conducted into its potential as an antioxidant and anti-inflammatory agent. Additionally, further research could be conducted into its potential as a chelating agent and its ability to form complexes with metal ions. Finally, further research could be conducted into its mechanism of action and its potential for forming unwanted byproducts.
Synthesemethoden
N-(3-Cyclohexylsalicylidene)-cyclopentylamine is synthesized through a two-step process, beginning with the reaction of salicylaldehyde with cyclopentylamine. This reaction yields a mixture of the desired N-(3-Cyclohexylsalicylidene)-cyclopentylamine and two byproducts, cyclopentylamine and a cyclohexylsalicylaldehyde dimer. The mixture is then subjected to a second reaction with cyclohexylmagnesium bromide, which selectively reacts with the desired N-(3-Cyclohexylsalicylidene)-cyclopentylamine and yields the desired product.
Wissenschaftliche Forschungsanwendungen
N-(3-Cyclohexylsalicylidene)-cyclopentylamine has been studied for its potential applications in scientific research. It has been used as a ligand in a variety of chemical reactions, including the synthesis of pharmaceuticals, agrochemicals, and functional materials. It has also been used as a catalyst in various types of reactions, including the synthesis of enantiomerically pure compounds. Additionally, N-(3-Cyclohexylsalicylidene)-cyclopentylamine has been studied for its potential applications in biocatalysis and bioconjugation.
Eigenschaften
IUPAC Name |
2-cyclohexyl-6-(cyclopentyliminomethyl)phenol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25NO/c20-18-15(13-19-16-10-4-5-11-16)9-6-12-17(18)14-7-2-1-3-8-14/h6,9,12-14,16,20H,1-5,7-8,10-11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BEVVROZSXLWWOK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C2=CC=CC(=C2O)C=NC3CCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-Cyclohexylsalicylidene)-cyclopentylamine | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2,3-Bis[(N-3-chloro-2-methylphenyl)imino]butane-nickel(II)-dibromide](/img/structure/B6298079.png)
![2,3-Bis[(N-4-bromo-2,6-dimethylphenyl)imino]butane-nickel(II)-dibromide](/img/structure/B6298081.png)
![1,2-Diphenyl-1,2-Bis[(N-phenyl)imino]ethane-nickel(II)-dibromide](/img/structure/B6298086.png)
![2,3-Bis[(N-4-chloro-2-methylphenyl)imino]butane-nickel(II)-dibromide](/img/structure/B6298090.png)
![3,4-Bis[(N-3-chloro-2-methylphenyl)imino]hexane-nickel(II)-dibromide](/img/structure/B6298092.png)
![2,3-Bis[(N-3-fluorophenyl)imino]butane-nickel(II)-dibromide](/img/structure/B6298103.png)
![2,3-Bis[(N-4-bromophenyl)imino]butane-nickel(II)-dibromide](/img/structure/B6298110.png)
![1,2-Diphenyl-1,2-Bis[(N-5-chloro-2-methylphenyl)imino]ethane-nickel(II)-dibromide](/img/structure/B6298123.png)
![2,3-Bis[(N-2-bromophenyl)imino]butane-nickel(II)-dibromide](/img/structure/B6298130.png)

![2,3-Bis[(N-4-methylphenyl)imino]butane-nickel(II)-dibromide](/img/structure/B6298155.png)
![2,3-Bis[(N-4-iodophenyl)imino]butane-nickel(II)-dibromide](/img/structure/B6298164.png)

